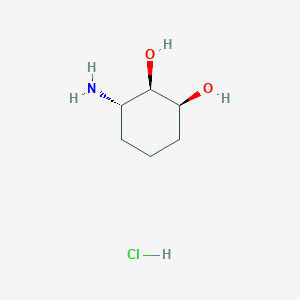

(1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

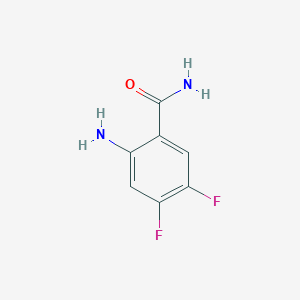

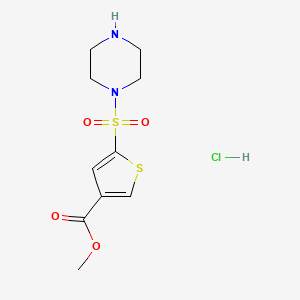

“(1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride” is a chiral compound as indicated by the (1S,2R,3S) notation. The numbers 1, 2, and 3 refer to the carbon atoms in the molecule that are stereogenic or chiral . The letters S and R indicate the orientation around the chiral atom .

Molecular Structure Analysis

The compound contains a cyclohexane ring, which is a six-membered ring structure. Attached to this ring are an amino group (-NH2) and two hydroxyl groups (-OH). The configuration of these groups around the chiral carbons is indicated by the (1S,2R,3S) notation .

Scientific Research Applications

Stereoselective Synthesis of Polyhydroxylated Aminocyclohexanes

Researchers have developed a stereoselective synthesis approach for di- and tri-hydroxylated aminocyclohexane derivatives. A tandem process involving an Overman rearrangement and ring-closing metathesis reaction was utilized for asymmetric synthesis, leading to compounds with high stereoselectivity. These compounds were further functionalized to synthesize dihydroconduramines, showcasing the utility of aminocyclohexane derivatives in complex organic syntheses (Ahmad, Thomas, & Sutherland, 2011).

Environmental Exposure and Plasticizer Assessment

While not directly related to "(1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride", research on 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) highlights the environmental relevance of cyclohexane derivatives. Studies on DINCH, a plasticizer used as an alternative to phthalates, show the possibility of assessing environmental exposure through urinary biomarkers. This indicates the broader environmental and health relevance of cyclohexane derivatives (Silva et al., 2013).

Development of Novel Branched Tetrahydrofurane δ-Sugar Amino Acid

A novel δ-sugar amino acid derivative was synthesized from a bicyclic lactone obtained through catalytic pyrolysis of cellulose, demonstrating the potential of cyclohexane derivatives as building blocks in the synthesis of complex molecules with applications in peptidomimetics and potentially pharmacological research (Defant et al., 2011).

Ammonium-Directed Dihydroxylation

An ammonium-directed, metal-free oxidation method facilitated the synthesis of all diastereoisomers of 3-aminocyclohexane-1,2-diol, showcasing a technique for achieving high diastereomeric excess in the synthesis of cyclohexane derivatives (Aciro et al., 2008).

properties

IUPAC Name |

(1S,2R,3S)-3-aminocyclohexane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDIYKXNTKNGBP-WLUDYRNVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]([C@H](C1)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2567489-91-0 |

Source

|

| Record name | (1S,2R,3S)-3-aminocyclohexane-1,2-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2838215.png)

![N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2838220.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2838225.png)

![{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2838226.png)

![5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2838230.png)

![3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2838232.png)

![rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B2838234.png)